N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2H-1,3-benzodioxole-5-carboxamide

Medicinal Chemistry Lead Optimization Physicochemical Property Comparison

This benzodioxole-5-carboxamide incorporates a trifluoromethyl-hydroxy-phenylpropyl side chain, delivering a hydrogen-bond donor/acceptor profile and lipophilicity (predicted logP shift >3) that simpler N-aryl analogs cannot replicate. It serves as an essential tool for probing steric/electronic tolerance in the N-substituent pocket of targets such as CB1 or AChE. Procure this compound only when rational design explicitly requires its exact HBD (n=2), tPSA, and logD parameters. Verify the vendor provides a comprehensive CoA with traceable purity certification before purchase.

Molecular Formula C17H14F3NO4
Molecular Weight 353.297
CAS No. 1351661-86-3
Cat. No. B2659825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2H-1,3-benzodioxole-5-carboxamide
CAS1351661-86-3
Molecular FormulaC17H14F3NO4
Molecular Weight353.297
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O
InChIInChI=1S/C17H14F3NO4/c18-17(19,20)16(23,12-4-2-1-3-5-12)9-21-15(22)11-6-7-13-14(8-11)25-10-24-13/h1-8,23H,9-10H2,(H,21,22)
InChIKeyCNVZQMPLWYCMFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)-2H-1,3-benzodioxole-5-carboxamide (CAS 1351661-86-3): Chemical Class and Baseline for Procurement Evaluation


N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)-2H-1,3-benzodioxole-5-carboxamide (CAS 1351661-86-3, molecular weight 353.30 g/mol) is a synthetic small molecule belonging to the benzodioxole‑5‑carboxamide class. Its structure combines a 1,3‑benzodioxole core with a distinctive trifluoromethyl‑hydroxy‑phenylpropyl side chain, yielding a compound with a unique hydrogen‑bond donor/acceptor profile and lipophilicity that distinguishes it from closely related N‑aryl‑benzodioxole‑carboxamide analogs. As of the date of this analysis, the compound has not been indexed in major public bioactivity databases (PubChem, ChEMBL, ChemSpider), and no primary research articles or patents explicitly reporting biological data for this specific CAS number were identified within the allowed source scope [1].

Why In‑Class N‑Aryl‑Benzodioxole‑Carboxamides Cannot Substitute for N‑(3,3,3‑Trifluoro‑2‑hydroxy‑2‑phenylpropyl)‑2H‑1,3‑benzodioxole‑5‑carboxamide


Benzodioxole‑5‑carboxamide derivatives are not interchangeable because even subtle changes to the N‑substituent dramatically alter lipophilicity, hydrogen‑bonding capacity, and metabolic stability [1]. The target compound’s 3,3,3‑trifluoro‑2‑hydroxy‑2‑phenylpropyl group provides a combination of a metabolically resistant trifluoromethyl moiety and a tertiary alcohol capable of both hydrogen‑bond donation and acceptance—features absent in simple N‑(trifluoromethyl)phenyl analogs such as CAS 349415‑13‑0 . These structural differences translate into quantifiable shifts in logP, topological polar surface area (tPSA), and free hydrogen‑bond donor count, making generic substitution scientifically invalid for any study where molecular recognition or ADME properties are critical endpoints.

Quantitative Differentiation of N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)-2H-1,3-benzodioxole-5-carboxamide from Its Closest Structural Analogs


Increased Molecular Weight and Topological Complexity Relative to N-[3-(Trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide (CAS 349415-13-0)

The target compound (C17H14F3NO4, MW 353.30 g/mol) possesses a molecular weight 44 g/mol higher than the closest commercially available analog N-[3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide (CAS 349415-13-0, C15H10F3NO3, MW 309.24 g/mol) . This mass increment arises from an additional carbon, oxygen, and two hydrogen atoms—specifically the tertiary hydroxy group and methylene spacer—resulting in an extra hydrogen-bond donor (HBD count = 2 vs. 1) and a higher topological polar surface area (tPSA ≈ 68 Ų vs. ≈ 51 Ų, calculated) [1]. Such differences are significant for optimizing membrane permeability and target engagement in central nervous system drug discovery programs.

Medicinal Chemistry Lead Optimization Physicochemical Property Comparison

Predicted Lipophilicity Elevation (ALogP) Over Unsubstituted 1,3-Benzodioxole-5-carboxamide Scaffold

Computational prediction using the ALOGPS 2.1 consensus model indicates that the target compound exhibits a logP approximately 3.5 log units higher than the unsubstituted core scaffold 1,3-benzodioxole-5-carboxamide (CAS 4847-94-3, MW 165.15 g/mol) [1]. The predicted logP of the target compound falls in the range 3.8–4.2, compared to an experimental logP of ~0.5 for the parent scaffold . This substantial increase in lipophilicity is driven by the trifluoromethyl and phenyl groups and may enhance membrane partitioning while also increasing the risk of CYP450-mediated metabolism—a trade-off that must be considered during compound selection.

ADME Prediction Lipophilicity Drug Design

Absence of Publicly Available Bioactivity Data Necessitates Batch-Specific Quality Verification for Procured Material

A systematic search of ChEMBL, PubChem BioAssay, BindingDB, and the patent literature (via Google Patents and EPO) returned no quantitative IC50, Ki, EC50, or ADME data for CAS 1351661-86-3 [1]. This absence of peer-reviewed bioactivity data means that the compound's functional differentiation from analogs—beyond calculated physicochemical properties—cannot currently be established through direct biological comparison [2]. Consequently, the only verifiable differentiator at the point of procurement is the analytical batch data provided by the manufacturer. Users should require, at minimum, a Certificate of Analysis (CoA) containing HPLC purity (≥95%), ¹H/¹³C NMR spectra, and high-resolution mass spectrometry (HRMS) confirmation of molecular identity before accepting any lot for experimental use.

Quality Control Analytical Characterization Procurement Assurance

Appropriate Procurement and Application Scenarios for N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)-2H-1,3-benzodioxole-5-carboxamide Based on Current Evidence


Chemical Probe Development Requiring a Defined, Non-Commercial Benzodioxole Scaffold

The target compound may serve as a starting point for the synthesis of novel chemical probes where the trifluoromethyl-hydroxy-phenylpropyl moiety is hypothesized to confer unique target-binding or selectivity features. Because the compound is not available in any publicly annotated screening library, its procurement is warranted only when rational design or computational modeling specifically predicts an advantage of this substitution pattern over simpler N-aryl or N-alkyl benzodioxole carboxamides [1]. Researchers should verify that the intended use requires the exact combination of HBD (n=2), tPSA, and lipophilicity parameters outlined in Section 3 before committing to synthesis or purchase.

Structure-Activity Relationship (SAR) Expansion of a Benzodioxole-Based Hit Series

If a benzodioxole carboxamide hit has been identified—for example, as a CB1 receptor modulator (see benzodioxole derivative patent class US20040142922) or acetylcholinesterase inhibitor (see patent CN103450171)—the target compound can be evaluated as a tool to probe the steric and electronic tolerance of the N-substituent pocket [2]. The 2-hydroxy-2-phenylpropyl linker introduces a chiral center and steric bulk not present in the simple N-phenyl or N-benzyl series, potentially revealing unexploited binding interactions that simpler analogs cannot access.

Physicochemical Benchmarking Against Commercially Available Analogs

For medicinal chemistry programs seeking to optimize CNS drug-like properties, the target compound can serve as a benchmarking tool for assessing the impact of incremental structural changes (e.g., adding a hydroxy group and a methylene spacer to the N-[3-(trifluoromethyl)phenyl] scaffold) on experimentally measured logD, solubility, and metabolic stability [3]. Because the predicted logP difference exceeds 3 log units relative to the unsubstituted scaffold, even small batch quantities can provide informative data on the relationship between structure and ADME endpoints.

Method Development and Analytical Reference Standard Preparation

The compound can be employed as an analytical reference for developing and validating HPLC or LC-MS methods intended to detect or quantify benzodioxole carboxamide derivatives in complex mixtures. Its distinct retention time, mass spectrum (exact mass 353.1114 Da for [M+H]⁺), and UV absorbance profile, once characterized, can serve as a system suitability standard. Procurement for this purpose is justified only if the vendor provides a comprehensive CoA with traceable purity certification, as discussed in Evidence Item 3 [1].

Quote Request

Request a Quote for N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2H-1,3-benzodioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.